Mannuronic acid

Description

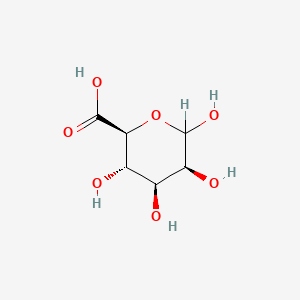

Structure

3D Structure

Properties

CAS No. |

6906-37-2 |

|---|---|

Molecular Formula |

C6H10O7 |

Molecular Weight |

194.14 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6?/m0/s1 |

InChI Key |

AEMOLEFTQBMNLQ-VANFPWTGSA-N |

SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@H]1O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

eta-D-mannuronic acid M2000 mannuronic acid mannuronic acid mannuronic acid, (beta-D)-isomer mannuronic acid, (D)-isomer mannuronic acid, (L)-isome |

Origin of Product |

United States |

Biochemical Pathways and Genetic Regulation of Mannuronic Acid Biosynthesis

Biosynthetic Precursors and Sugar Nucleotide Intermediates, including Guanosine (B1672433) Diphosphate Mannuronic Acid (GDP-ManA)

The biosynthesis of GDP-ManA begins with fructose-6-phosphate (B1210287) (F6P), a key intermediate of cellular central carbon metabolism. researchgate.netfrontiersin.org F6P is converted through a series of enzymatic reactions to ultimately yield GDP-ManA, the direct precursor for alginate polymerization. researchgate.netfrontiersin.org This process involves the formation of several phosphorylated sugar intermediates and a crucial sugar nucleotide intermediate, GDP-mannose. researchgate.net

The pathway proceeds as follows:

Fructose-6-phosphate is converted to mannose-6-phosphate (B13060355). researchgate.net

Mannose-6-phosphate is converted to mannose-1-phosphate. researchgate.net

Mannose-1-phosphate reacts with guanosine triphosphate (GTP) to form GDP-mannose. researchgate.net

GDP-mannose is then oxidized to GDP-mannuronic acid. ontosight.airesearchgate.net

GDP-ManA serves as the activated form of this compound, enabling its efficient incorporation into the growing alginate polymer chain. ontosight.ai

Enzymatic Catalysis in this compound Production

Several key enzymes catalyze the sequential steps in the biosynthesis of GDP-ManA from fructose-6-phosphate. These enzymes are encoded by specific genes, primarily the alg genes in bacteria like Pseudomonas and Azotobacter. nih.govfrontiersin.org

Phosphomannose Isomerase Activity (PMI)

Phosphomannose isomerase (PMI), often encoded by the algA gene in bacteria, catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate. researchgate.netfrontiersin.orgfrontiersin.org In some organisms, AlgA is a bifunctional enzyme also possessing GDP-mannose pyrophosphorylase activity. researchgate.netfrontiersin.orgfrontiersin.org

Phosphomannomutase Activity (PMM)

Phosphomannomutase (PMM), encoded by the algC gene, catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. researchgate.netfrontiersin.orgfrontiersin.org This is an essential step in channeling mannose metabolites towards nucleotide sugar synthesis. AlgC also exhibits phosphoglucomutase activity, which is needed for the biosynthesis of other nucleotide sugars. researchgate.net

GDP-Mannose Dehydrogenase Activity (AlgD)

GDP-mannose dehydrogenase (AlgD) is a crucial enzyme that catalyzes the irreversible oxidation of GDP-mannose to GDP-mannuronic acid. ontosight.airesearchgate.netfrontiersin.orgontosight.airesearchgate.net This reaction is considered a key regulatory and rate-limiting step in the alginate biosynthetic pathway. frontiersin.orgresearchgate.netnih.gov AlgD utilizes NAD+ as a cofactor, producing NADH during the reaction. ontosight.airesearchgate.net The crystal structure of AlgD from P. aeruginosa has revealed that the enzyme functions as a domain-swapped dimer, with each active site formed by contributions from two polypeptide chains. researchgate.net

The enzymatic reaction catalyzed by GDP-mannose dehydrogenase is: GDP-D-mannose + 2 NAD+ → GDP-D-mannuronic acid + 2 NADH + 2 H+ ontosight.ai

Poly-β-D-Mannuronic Acid Polymerase Activity (e.g., Alg8)

Following the synthesis of GDP-ManA in the cytoplasm, the activated monomer is polymerized into a poly-β-D-mannuronic acid chain. This polymerization is catalyzed by a membrane-bound glycosyltransferase, with Alg8 identified as a key component of the alginate polymerase complex. nih.govnih.govresearchgate.netasm.orgqmul.ac.uk In P. aeruginosa and A. vinelandii, Alg8 is an inner membrane protein that works in conjunction with Alg44, another inner membrane protein containing a PilZ domain that binds cyclic-di-GMP (c-di-GMP). frontiersin.orgnih.govasm.orgasm.org The binding of c-di-GMP to Alg44 is essential for activating the Alg8-Alg44 polymerase complex and is a point of regulation for alginate production. nih.govfrontiersin.orgasm.org The polymerization process is thought to occur at the inner membrane as the polymer is transferred across to the periplasm. researchgate.netcaister.com

Identification and Characterization of Genetic Loci Governing this compound Biosynthesis in Algae and Bacteria

The genes involved in this compound and alginate biosynthesis are primarily clustered in specific genetic loci, particularly in bacteria. In Pseudomonas and Azotobacter, the alg genes are organized into biosynthetic, regulatory, and genetic switching clusters. nih.gov

In P. aeruginosa, most of the biosynthetic genes, including algD, algA, and genes encoding proteins involved in polymerization and export (like alg8 and alg44), are located within an 18kb region, often transcribed polycistronically under the control of the algD promoter. nih.gov However, algC is located at a different locus, often with regulatory genes. nih.govfrontiersin.org

In A. vinelandii, the genetic organization is similar but with some transcriptional variations. nih.gov While algA and algD are present, they are organized into multiple transcriptional units, and algC is transcribed separately. nih.govfrontiersin.orgresearchgate.net The expression of these genes is influenced by various regulatory elements and sigma factors. nih.govfrontiersin.org

Genetic regulation of alginate biosynthesis is complex and involves various regulatory proteins and systems. In P. aeruginosa, the alternative sigma factor AlgU (also known as σ22 or σE) plays a key role in activating the transcription of algD and other alginate genes. nih.govntnu.no AlgU activity is antagonized by anti-sigma factors like MucA and MucB. nih.govfrontiersin.org The response regulators AlgB and AlgR are also necessary for algD expression and are dependent on AlgU in P. aeruginosa. nih.gov

In A. vinelandii, AlgU is also essential for alginate synthesis and the expression of algC and algD. nih.govfrontiersin.org However, the regulation of algD transcription in A. vinelandii involves multiple promoters recognized by different sigma factors, including RpoS (σs) and AlgU. frontiersin.org Unlike P. aeruginosa, algR transcription in A. vinelandii is independent of AlgU. nih.gov

Beyond transcriptional control, post-transcriptional regulation also plays a role. In A. vinelandii, the GacS/GacA two-component system regulates alginate biosynthesis by controlling the expression of small regulatory RNAs (RsmZ1, RsmZ2) that interact with the RsmA protein, influencing algD mRNA translation. nih.gov

Competition for carbon sources can also influence alginate production. In A. vinelandii, the production of poly-β-hydroxybutyrate (PHB) competes with alginate for carbon, and mutations blocking PHB production can favor alginate synthesis. nih.govfrontiersin.org

While the genetic regulation of bacterial alginate biosynthesis, particularly in Pseudomonas and Azotobacter, is relatively well-studied, the biosynthetic pathways and their genetic control in algae are less characterized. researchgate.net

Here is a summary table of the key enzymes and their activities in the GDP-ManA biosynthetic pathway:

| Enzyme Name | Gene (Bacteria) | Activity | Reaction |

| Phosphomannose Isomerase | AlgA | Isomerization of Fructose-6-phosphate to Mannose-6-phosphate | Fructose-6-phosphate ⇌ Mannose-6-phosphate |

| Phosphomannomutase | AlgC | Conversion of Mannose-6-phosphate to Mannose-1-phosphate | Mannose-6-phosphate ⇌ Mannose-1-phosphate |

| GDP-Mannose Pyrophosphorylase | AlgA | Formation of GDP-mannose from Mannose-1-phosphate and GTP | Mannose-1-phosphate + GTP → GDP-mannose + PPi |

| GDP-Mannose Dehydrogenase | AlgD | Oxidation of GDP-mannose to GDP-mannuronic acid | GDP-mannose + 2 NAD+ → GDP-mannuronic acid + 2 NADH + 2 H+ |

| Mannuronan Synthase | Alg8, Alg44 | Polymerization of GDP-mannuronic acid into poly-β-D-mannuronic acid chain | (GDP-mannuronic acid)n → (this compound)n + n(GDP) |

Regulatory Mechanisms of this compound Production and Polymerization

The regulation of this compound production and its polymerization into alginate is a complex process involving numerous genetic and environmental factors. Studies, primarily in Pseudotomonas aeruginosa and Azotobacter vinelandii, have elucidated several key regulatory pathways.

Transcriptional Regulation:

Transcription of the alg genes, particularly algD which encodes GDP-mannose dehydrogenase (a key enzyme in GDP-mannuronic acid synthesis), is a major control point. nih.govfrontiersin.orgsemanticscholar.org In P. aeruginosa, algD transcription is driven by the alternative sigma factor AlgU (also known as AlgT or σ22). plos.orgnih.gov AlgU activity is negatively regulated by the anti-sigma factor MucA. plos.orgnih.gov Mutations in mucA or environmental stresses can lead to the release of AlgU, promoting algD transcription and increased alginate production, a phenomenon associated with the mucoid phenotype in cystic fibrosis isolates. plos.orgasm.org Other transcriptional regulators in P. aeruginosa include AlgR, AlgB, and AmrZ, which are essential for algD transcription. nih.gov AlgR, a response regulator, binds to sites upstream of algC and algD. nih.gov AlgB is a positive regulator of algD transcription. uniprot.org AmrZ (Alginate and Motility Regulator) is also necessary for alginate production. frontiersin.orgnih.gov

In A. vinelandii, algD transcription is initiated from multiple promoters recognized by the stress response sigma factor AlgU and the stationary phase sigma factor RpoS. frontiersin.org Similar to P. aeruginosa, AlgU activity is antagonized by MucA and MucB. nih.govfrontiersin.org While AlgR is important for cyst formation in A. vinelandii, it does not appear to affect algD transcription in the same way as in P. aeruginosa. nih.gov AmrZ is also required for alginate production in A. vinelandii, though its mechanism of regulation is still being investigated. frontiersin.org

Post-Transcriptional Regulation:

Post-transcriptional mechanisms also play a significant role in regulating alginate synthesis. In A. vinelandii, the two-component system GacS/A is involved in controlling alginate synthesis, mediated by the RsmA/RsmZY system. nih.govfrontiersin.orgkarger.com GacA activates the transcription of small regulatory RNAs (sRNAs) like RsmZ and RsmY, which sequester the RsmA protein. nih.govfrontiersin.orgkarger.com RsmA typically binds to algD mRNA, preventing its translation. nih.govfrontiersin.org By titrating RsmA, the sRNAs allow algD mRNA translation to occur, thereby promoting alginate synthesis. nih.govfrontiersin.orgkarger.com The CbrA/CbrB two-component system also negatively impacts alginate synthesis in A. vinelandii by influencing rsmA expression. nih.govfrontiersin.org

Regulation by Cyclic di-GMP (c-di-GMP):

The intracellular second messenger bis-(3′-5′)-cyclic-dimeric-GMP (c-di-GMP) is a crucial positive regulator of alginate biosynthesis in both P. aeruginosa and A. vinelandii. frontiersin.orgnih.govasm.org c-di-GMP is known to regulate alginate synthesis at both the post-translational and transcriptional levels. nih.gov Binding of c-di-GMP to the PilZ domain located at the C-terminus of the Alg44 co-polymerase is essential for activating the Alg8-Alg44 alginate polymerase complex, which is responsible for polymerizing GDP-mannuronic acid. frontiersin.orgsemanticscholar.orgasm.org In P. aeruginosa, the membrane protein MucR is involved in synthesizing a localized pool of c-di-GMP near Alg44. asm.org Beyond its effect on polymerization, c-di-GMP also positively regulates algD transcription in P. aeruginosa. nih.gov In A. vinelandii, c-di-GMP positively controls the expression of mannuronan C-5 epimerases (AlgE1-6), enzymes that modify the alginate polymer by converting this compound residues to guluronic acid residues, influencing the final composition and properties of the alginate. frontiersin.orgsemanticscholar.org

Environmental and Metabolic Influences:

Environmental conditions and cellular metabolic state also influence this compound production. In A. vinelandii, competition for carbon sources with the synthesis of poly-β-hydroxybutyrate (PHB) can affect alginate production. nih.govfrontiersin.orgmdpi.com Mutations blocking PHB production can favor alginate synthesis due to increased carbon availability. nih.govfrontiersin.org Oxygen availability has also been linked to the regulation of alginate biosynthesis in A. vinelandii. semanticscholar.org In P. syringae, copper has been identified as a major signal triggering alginate gene expression. nih.gov The accumulation of misfolded outer membrane proteins in the periplasm of P. aeruginosa can also activate alginate synthesis, potentially through a mechanism involving the sigma factor AlgU. asm.org

The polymerization of GDP-mannuronic acid is carried out by the Alg8-Alg44 inner membrane complex. nih.govfrontiersin.orgsemanticscholar.org Alg8 is a type-2 glycosyl transferase, and Alg44 is a multi-domain protein that includes the c-di-GMP binding PilZ domain. frontiersin.org AlgK is thought to stabilize this polymerase complex. semanticscholar.org Following polymerization, the polymannuronate chain can undergo modifications in the periplasm, including epimerization by mannuronan C-5 epimerases (like AlgG) and O-acetylation by enzymes such as AlgF, AlgJ, and AlgI. semanticscholar.orgresearchgate.netnih.gov These modifications influence the structural and physical properties of the resulting alginate. mdpi.com The export of the alginate polymer across the outer membrane is mediated by proteins like AlgE. researchgate.netnih.gov

The intricate regulatory network ensures that this compound production and polymerization are coordinated in response to cellular needs and environmental cues, allowing organisms to produce alginate with varying compositions and properties.

Here is a summary of some key regulatory components and their roles:

| Regulatory Component (Organism) | Type of Regulation | Effect on Alginate Production/Polymerization | Mechanism |

| AlgU (P. aeruginosa, A. vinelandii) | Transcriptional (Sigma Factor) | Positive | Drives transcription of algD and other alg genes. frontiersin.orgplos.orgnih.gov |

| MucA (P. aeruginosa, A. vinelandii) | Transcriptional (Anti-sigma Factor) | Negative | Sequsters AlgU, inhibiting its activity. frontiersin.orgplos.orgnih.gov |

| AlgR (P. aeruginosa) | Transcriptional (Response Regulator) | Positive | Essential for algD transcription; binds upstream of algC and algD. nih.govnih.gov |

| AlgB (P. aeruginosa) | Transcriptional | Positive | Required for algD transcription. nih.govuniprot.org |

| AmrZ (P. aeruginosa, A. vinelandii) | Transcriptional | Positive | Necessary for alginate production. frontiersin.orgnih.gov |

| GacS/A (A. vinelandii) | Post-transcriptional (Two-component system) | Positive | Controls RsmA/RsmZY system, indirectly promoting algD translation. nih.govfrontiersin.orgkarger.com |

| RsmA (A. vinelandii) | Post-transcriptional (RNA-binding protein) | Negative | Binds algD mRNA, preventing translation. nih.govfrontiersin.org |

| RsmZ/Y sRNAs (A. vinelandii) | Post-transcriptional | Positive | Sequester RsmA, relieving repression of algD translation. nih.govfrontiersin.orgkarger.com |

| CbrA/B (A. vinelandii) | Post-transcriptional (Two-component system) | Negative | Influences rsmA expression, impacting alginate synthesis. nih.govfrontiersin.org |

| c-di-GMP (P. aeruginosa, A. vinelandii) | Post-translational & Transcriptional | Positive | Activates Alg8-Alg44 polymerase complex; positively regulates algD transcription and epimerase activity. frontiersin.orgsemanticscholar.orgnih.govasm.org |

| Alg8-Alg44 Complex (P. aeruginosa, A. vinelandii) | Polymerization | Essential | Polymerizes GDP-mannuronic acid. nih.govfrontiersin.orgsemanticscholar.org |

| AlgG (P. aeruginosa, A. vinelandii) | Post-translational (Epimerase) | Modifies polymer composition | Converts this compound to guluronic acid residues. semanticscholar.orgresearchgate.net |

Note: The interactivity of this data table is dependent on the platform rendering the content.

Compound List with PubChem CIDs

Enzymatic and Post Polymerization Modifications of Mannuronic Acid Residues Within Biopolymers

O-Acetylation of Mannuronic Acid Residues in Bacterial Alginates

In addition to epimerization, this compound residues in bacterial alginates can undergo O-acetylation, primarily at the O-2 and/or O-3 positions. nih.govresearchgate.netresearchgate.net Acetylation is a post-polymerization modification that influences the physical properties of alginate, such as viscosity and flexibility, and can also provide protection against degradation by alginate lyases and potentially affect interactions with the host immune system in pathogenic bacteria. nih.govresearchgate.netnih.gov

The O-acetylation of alginate in bacteria is mediated by enzymatic acetyltransferase systems. In Pseudomonas aeruginosa, a serious human pathogen, the acetylation process involves a complex of proteins, including AlgF, AlgI, AlgJ, and AlgX. nih.gov

AlgI is proposed to be an inner membrane protein responsible for transporting the acetyl donor from the cytoplasm to the periplasm, where alginate acetylation takes place. nih.govmdpi.com AlgJ and AlgX are identified as SGNH hydrolase-like proteins containing conserved catalytic triads, similar to those found in some plant cell wall polysaccharide acetyltransferases. nih.govmdpi.com While AlgJ has been shown to exhibit acetylesterase activity (removing acetyl groups), its precise role in the acetylation pathway is still being investigated, with a proposed function as an intermediate shuttle for acetyl groups. nih.govmdpi.com AlgX, on the other hand, has been demonstrated to bind to polythis compound and catalyze the transfer of acetyl groups, functioning as the terminal acetyltransferase. nih.govmdpi.com The specificities of these enzymes determine which hydroxyl groups on the this compound residues are acetylated (O-2 and/or O-3). nih.govresearchgate.net The coordinated action of these proteins is essential for the efficient O-acetylation of the alginate polymer as it is synthesized and exported. researchgate.netnih.gov

Influence of Acetylation on Biopolymer Conformation and Intermolecular Interactions

Acetylation, specifically the O-acetylation of this compound residues within biopolymers such as alginate, significantly impacts their conformation and intermolecular interactions. Alginate, a linear copolymer composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) units, is a well-studied example where this modification plays a crucial role, particularly in bacterial contexts like Pseudomonas aeruginosa. frontiersin.orgfrontiersin.orgnih.gov Bacterial alginates are often O-acetylated at the C-2 and/or C-3 positions of the this compound residues, a modification typically occurring during transport through the periplasm. frontiersin.orgfrontiersin.orgnih.govasm.orgresearchgate.net This contrasts with seaweed-derived alginate, which generally lacks acetyl groups. rsc.orgresearchgate.net

The presence of acetyl groups on the this compound residues directly influences the physical and chemical properties of the alginate polymer. Acetylation has been shown to affect the viscosity, flexibility, and water-binding capacity of the molecule. frontiersin.orgfrontiersin.org Research indicates that acetylation can lead to a change in the conformation of the polymer in solution, potentially resulting in larger radii of gyration and a reduction in aggregate formation. rsc.org This reduction in aggregation tendency may contribute to a decrease in viscosity at low to moderate degrees of acetylation. rsc.org

Furthermore, acetyl side groups can introduce pH sensitivity to the biopolymer's properties. rsc.org It is proposed that inter- and intramolecular interactions involving the acetyl side groups contribute to changes in viscosity, possibly due to an increased specific volume of the polymer coil caused by acetylation. rsc.org These interactions might include those where protons interact with the backbone of acetylated alginate, positions not available in native seaweed alginate and observed under acidic conditions. rsc.org

Detailed research findings highlight the effect of acetylation on the viscoelasticity and structural organization of alginate. The presence of acetyl groups can lower viscoelasticity, potentially by interfering with intermolecular alginate chain interactions. researchgate.net Conversely, increasing the molar fraction of MM-blocks and higher molecular masses tend to increase viscoelasticity. researchgate.net Acetylated alginates have been observed to form well-developed and highly organized heterogeneous architectures, promoting cell aggregations, which is particularly relevant in the context of bacterial biofilm formation. researchgate.net

Studies comparing strains producing acetylated and non-acetylated alginates have revealed significant differences in elevated structures and the distribution of microcolonies within biofilms. researchgate.net Strains producing highly acetylated alginate established denser, more developed, and larger microcolonies compared to those producing non-acetylated alginate, even with similar high degrees of M-block occurrence. researchgate.net This suggests that acetylation plays a crucial role in providing the structural integrity required for the formation of thick, three-dimensional biofilms. asm.org

Degradation and Enzymatic Depolymerization of Mannuronic Acid Containing Polysaccharides

Alginate Lyases: Classification, Substrate Specificity, and Catalytic Mechanisms

Alginate lyases (EC 4.2.2.-) are a diverse group of enzymes that catalyze the eliminative cleavage of the glycosidic bonds in alginate polysaccharides. nih.govwikipedia.orgkkp.go.id This β-elimination reaction results in the formation of a double bond between the C4 and C5 carbons of the uronic acid residue at the non-reducing end of the resulting oligosaccharide, producing 4-deoxy-L-erythro-hex-4-enopyranosyluronate. nih.govwikipedia.orgkkp.go.id

Alginate lyases are classified based on various criteria, including their amino acid sequences, catalytic mechanisms, and importantly, their substrate specificity and mode of action. acs.orgwikipedia.orgzju.edu.cn Based on substrate specificity, they are primarily categorized into three groups: those specific for polyM blocks, those specific for polyG blocks, and bifunctional lyases that can act on both polyM and polyG blocks, or specifically on alternating MG blocks. mdpi.comacs.orgzju.edu.cntandfonline.com According to sequence similarity, alginate lyases are found in several polysaccharide lyase (PL) families within the Carbohydrate-Active enZYmes (CAZY) database, including PL5, PL6, PL7, PL14, PL15, PL17, and PL18. wikipedia.orgasm.orgresearchgate.net

Alginate lyases can also be classified by their mode of action as either endolytic or exolytic. mdpi.comacs.orgwikipedia.org Endolytic lyases cleave glycosidic bonds within the polysaccharide chain, producing oligosaccharides of various degrees of polymerization (DP). mdpi.comwikipedia.org Exolytic lyases, on the other hand, cleave glycosidic bonds from the ends of the polysaccharide chain, typically releasing monomers or dimers. mdpi.comwikipedia.org Most characterized alginate lyases are endolytic. mdpi.com

The catalytic mechanism of alginate lyases involves a β-elimination reaction. nih.govwikipedia.orgkkp.go.id This mechanism typically involves the abstraction of a proton from C5 by a catalytic base and the elimination of the glycosidic bond, often assisted by a catalytic acid and/or metal ions like Ca²⁺. kkp.go.idzju.edu.cnasm.org Specific amino acid residues within the active site, such as tyrosine, histidine, aspartic acid, glutamic acid, arginine, and asparagine, play crucial roles in catalysis, substrate binding, and stabilizing intermediates. kkp.go.idzju.edu.cnasm.org Structural studies have revealed diverse protein folds among alginate lyases from different PL families, including β-jelly roll, (α/α)n toroid, and right-handed β-helix folds, which contribute to their varied substrate specificities and catalytic efficiencies. wikipedia.orgasm.org

β-D-Mannuronate-Specific Lyases

β-D-Mannuronate-specific lyases (also known as polyM lyases or EC 4.2.2.3) preferentially cleave the β-1,4 glycosidic bonds between two adjacent β-D-mannuronate residues within polyM blocks of alginate. acs.orgwikipedia.orgtandfonline.comebi.ac.ukgenome.jp These enzymes are crucial for the initial breakdown of the mannuronic acid-rich regions of alginate. ontosight.ai

Examples of polyM-specific alginate lyases have been isolated from various sources, including marine bacteria like Pseudomonas aeruginosa and Sphingomonas sp. megazyme.comuniprot.orgkkp.go.id A mannuronate-specific alginate lyase from Azotobacter vinelandii has been reported with optimal activity at alkaline pH (8.1-8.4) and in the presence of NaCl. kkp.go.id Another polyM-specific lyase, AlyDW11 from Pseudomonas sp., contains conserved regions believed to stabilize its structure and function. kkp.go.id Some studies indicate that even polyM-specific lyases might exhibit low activity towards other block types. zju.edu.cntandfonline.com

Research findings on specific polyM lyases highlight their distinct biochemical properties. For instance, an extracellular poly-β-D-mannuronate lyase from Pseudomonas aeruginosa PAO1 (AlgL) acts preferentially on non-acetylated alginate or its precursor mannuronan and can cleave adjacent to both mannuronate and guluronate residues, although it acts preferentially on M blocks. uniprot.org Exhaustive digestion by AlgL generates dimeric and trimeric products. uniprot.org

Table: Kinetic Parameters of Selected Mannuronate-Specific Alginate Lyases (Illustrative Example based on search results)

| Enzyme Source | Substrate | pH Optimum | Temperature Optimum (°C) | Km (µM) | kcat (s⁻¹) | Reference |

| Pseudomonas aeruginosa PAO1 (AlgL) | Mannuronan (DP 133) | N/A | N/A | 13 | 32 | uniprot.org |

| Pseudomonas aeruginosa PAO1 (AlgL) | Acetylated Mannuronan (DP 133) | N/A | N/A | 5 | 1.5 | uniprot.org |

| Pseudomonas aeruginosa PAO1 (AlgL) | Alginate (DP 263) | N/A | N/A | 13 | 32 | uniprot.org |

| Pseudomonas aeruginosa PAO1 (AlgL) | Acetylated Alginate (DP 263) | N/A | N/A | 2.6 | 1.2 | uniprot.org |

| Azotobacter vinelandii | Alginate | 8.1-8.4 | N/A | N/A | N/A | kkp.go.id |

| Cellulophaga sp. SY116 (OalC17) | PolyM | N/A | N/A | N/A | N/A | bohrium.com |

| Paenibacillus sp. FPU-7 (paeh-aly) | Poly β-D-mannuronate | 7.5 | 55 | N/A | 125.7 U/mg | colab.ws |

Note: N/A indicates data not explicitly found in the provided search snippets for that specific parameter.

Alginate Lyases Targeting Alternating Mannuronate-Guluronate Blocks

Alginate lyases that target alternating mannuronate-guluronate (MG) blocks cleave the glycosidic bonds within these heteropolymeric sequences. zju.edu.cntandfonline.com While some lyases are classified as specific to polyM or polyG, others exhibit activity on MG blocks, and some bifunctional enzymes can degrade both homopolymeric and alternating blocks. mdpi.comzju.edu.cntandfonline.com The ability to target MG blocks is important for the complete degradation of alginate, as these regions contribute to the structural complexity of the polymer. encyclopedia.pubcore.ac.ukgoogle.com

Research on alginate lyases from Vibrio splendidus 12B01, for example, identified enzymes (AlyA and AlyB) that principally cleave the β-1,4 bonds between β-D-mannuronate and α-L-guluronate subunits, indicating specificity towards MG blocks. asm.org These enzymes were found to be endolytic and had optimal activity in conditions consistent with a marine environment (pH 7.5-8.5, 20-25°C). asm.org Another study on a bifunctional alginate lyase, KJ-2, showed it preferably degrades the glycosidic bond in M–G linkage over G–M linkage. mdpi.com

The substrate specificity of alginate lyases, including their activity on MG blocks, is influenced by their three-dimensional structure and the arrangement of amino acid residues in the active site. zju.edu.cnasm.org Understanding the structural basis for MG specificity is an active area of research.

Production of this compound-Rich Oligosaccharides via Controlled Enzymatic Hydrolysis

Controlled enzymatic hydrolysis of alginate using specific alginate lyases is a primary method for producing alginate oligosaccharides (AOS) with defined structures, including those rich in this compound. mdpi.comacs.orgvliz.beresearchgate.net The choice of alginate lyase, reaction conditions (pH, temperature, time, enzyme concentration), and the type of alginate substrate (varying M/G ratio and block structure) are critical parameters for controlling the depolymerization process and obtaining AOS with desired properties. researchgate.netnih.gov

Enzymatic hydrolysis offers advantages over chemical methods, such as mild reaction conditions and higher specificity, leading to more defined products and fewer by-products. acs.orgvliz.be By using polyM-specific lyases, researchers can selectively cleave the polyM blocks within alginate, yielding oligosaccharides predominantly composed of this compound residues. tandfonline.com Similarly, using enzymes with specificity towards MG blocks can yield oligosaccharides containing alternating sequences.

Research has demonstrated the production of this compound-rich AOS using specific enzymes. For example, an alginate lyase from Paenibacillus sp. FPU-7 (paeh-aly), which exhibits preference for poly β-D-mannuronate, produced AOS with a degree of polymerization (DP) of 2-4 from sodium alginate. colab.ws Another cold-adapted alginate lyase, Aly23, with high substrate preference for poly β-D-mannuronate, produced monosaccharides, disaccharides, and trisaccharides, which showed antioxidant activities. researchgate.net

The properties and bioactivities of AOS, including those rich in this compound, are closely linked to their structural characteristics, such as molecular weight, DP, and M/G ratio. colab.wsresearchgate.netmdpi.com Controlled enzymatic hydrolysis allows for the tailoring of these properties for specific applications.

Table: Examples of Alginate Oligosaccharide Production via Enzymatic Hydrolysis (Illustrative Example)

| Enzyme Source | Substrate | Preferred Substrate Specificity | Main Products (DP) | Noted Bioactivities of Products | Reference |

| Paenibacillus sp. FPU-7 (paeh-aly) | Sodium Alginate | PolyM | 2-4 | N/A | colab.ws |

| Aly23 | Alginate | PolyM | 1-3 | Antioxidant | researchgate.net |

| Cellulophaga sp. NJ-1 | Sodium Alginate | Broad (PolyG > PolyMG > PolyM) | Low DPs | N/A | nih.gov |

| Cellulophaga sp. SY116 (OalC17) | PolyM | PolyM | Monomers/Dimers | N/A | bohrium.com |

Note: N/A indicates data not explicitly found in the provided search snippets for that specific parameter or bioactivity.

Microbial Catabolism and Metabolic Pathways of this compound Polysaccharides in Environmental Contexts

Microbial catabolism plays a vital role in the degradation of alginate and the recycling of carbon in marine ecosystems, where alginate is a major component of brown algae biomass. mdpi.comontosight.ai A diverse range of marine bacteria are capable of degrading alginate, utilizing it as a carbon source. mdpi.comontosight.ai This process involves the action of extracellular and intracellular alginate lyases to break down the high-molecular-weight polymer into smaller oligosaccharides and eventually into monosaccharides. mdpi.comontosight.aibohrium.com

Following the enzymatic depolymerization of alginate into unsaturated oligosaccharides and uronic acid monomers, these smaller molecules are taken up by microorganisms and channeled into metabolic pathways. mdpi.comwikipedia.org The unsaturated uronic acids, such as 4-deoxy-L-erythro-5-hexoseulose uronic acid, formed by the action of lyases, can be further metabolized. mdpi.comwikipedia.org

While the complete metabolic pathways for the catabolism of this compound and its oligosaccharides can vary among different microorganisms, they generally involve a series of enzymatic steps to convert these compounds into intermediates that can enter central metabolic pathways like glycolysis or the Entner-Doudoroff pathway. Research indicates that these pathways can lead to the production of various end products, including pyruvate (B1213749) and other precursors for energy generation and biosynthesis.

In environmental contexts, the microbial degradation of alginate, including the this compound components, is a complex process involving the synergistic action of multiple enzymes and the coordinated activity of microbial communities. mdpi.combohrium.com This catabolism is essential for the biogeochemical cycling of carbon in marine environments. The study of these microbial pathways is important for understanding the ecological roles of alginate-degrading microorganisms and for developing biotechnological processes for the efficient utilization of alginate biomass. ontosight.aibohrium.com

Advanced Analytical Methodologies for Structural Characterization of Mannuronic Acid Polymers

Spectroscopic Techniques for Monomer Composition, Linkage Analysis, and Conformation

Spectroscopic methods provide valuable insights into the chemical structure and arrangement of uronic acid residues within the alginate chain.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for M/G Ratio and Block Sequencing

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful technique for determining the monomer composition (M/G ratio) and the sequential arrangement of mannuronic and guluronic acid residues in alginates. tajhizkala.irprocess-nmr.comnih.gov This technique allows for the calculation of monad frequencies (FM and FG), diad frequencies (FMM, FGG, FMG, FGM), and triad (B1167595) frequencies (FMMM, FMMG, FGMM, FMGM, FGGG, FGGM, FMGG, FGMG). astm.org These frequencies are essential for understanding the block structure of the polymer, including the average length of blocks of consecutive G monomers (NG>1) and M monomers (NM>1). astm.org

For accurate NMR analysis, alginate samples often require depolymerization to a lower degree of polymerization (around 20 to 50) to reduce viscosity and increase molecular mobility, which improves spectral resolution. astm.org This is typically achieved through acid hydrolysis. astm.org

Research findings highlight the utility of 1H NMR in determining the M/G ratio and block structures. For instance, studies on alginates extracted from various brown algae species have shown M/G ratios ranging from 1.04 to 4.41, indicating a dominance of mannuronic acid in some species. nih.gov The analysis of diad frequencies revealed that homopolymeric regions (FMM) can be remarkably high compared to guluronic blocks (FGG) and alternating fractions (FGM = FMG) in certain alginates, while heteropolymeric fractions can be quite abundant in others. nih.gov

NMR studies have demonstrated that alginates with similar M/G ratios can exhibit significantly different chain-distribution characteristics, emphasizing the importance of sequence information for understanding alginate properties. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, simple, and non-destructive method used to identify the characteristic chemical bonds and functional groups present in alginates. mdpi.comecronicon.net This technique measures the absorption of infrared light at specific frequencies, which correspond to the vibrational modes of chemical bonds within the molecule, creating a unique spectral "fingerprint". nih.govmdpi.com

FTIR spectra of alginates typically show characteristic absorption bands associated with the stretching vibrations of O-H groups, C-H groups, and the asymmetric and symmetric stretching vibrations of carboxylate (COO-) groups. ecronicon.netnipne.ro The bands around 1600 cm-1 and 1410 cm-1 are often attributed to the asymmetric and symmetric stretching vibrations of the carboxylate salt groups, respectively, and are specific to ionic binding. ecronicon.netnipne.ro The C-O-C stretching vibration around 1030 cm-1 is indicative of the saccharide structure. ecronicon.net

FTIR can also provide information about the presence of specific uronic acids; for example, bands around 797 cm-1 have been associated with guluronic acid. mdpi.com Changes in peak intensity and position in FTIR spectra can indicate interactions, such as the cross-linking of sodium alginate with divalent cations like Ca2+, which can lead to a reduction in intensity and a slight shift in the wavenumber of the carbonyl peak. nipne.ro

FTIR spectroscopy is valuable for the identification and quality control of alginates, allowing for the comparison of extracted alginates with commercial standards. mdpi.com

Chromatographic and Electrophoretic Approaches for Molecular Weight Determination and Oligosaccharide Profiling

Chromatographic and electrophoretic techniques are essential for determining the molecular weight distribution of alginates and for profiling oligosaccharides resulting from their degradation.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers like alginates. creative-biolabs.comuspnf.com SEC separates molecules based on their hydrodynamic volume as they pass through a porous stationary phase. Larger molecules elute first, while smaller molecules penetrate the pores and have a longer retention time. iteh.ai

SEC is typically coupled with detectors such as refractive index (RI) detectors or multi-angle laser light scattering (MALLS) detectors. iteh.aiuspnf.com SEC-MALLS is particularly useful as it can determine the absolute molecular weight averages (weight-average molecular weight, Mw; number-average molecular weight, Mn) and polydispersity (Mw/Mn) of polydisperse samples without relying on calibration standards of the same polymer, which can be challenging for alginates. acs.orgiteh.aitandfonline.com

Studies using SEC-MALLS have shown that the molecular weight averages of commercial alginates can vary significantly, ranging from approximately 115,000 to 321,700 g/mol , with polydispersity indexes between 1.53 and 3.25. acs.org SEC can also reveal the presence of low molecular weight tails in alginate samples. acs.org

The choice of solvent and column type is crucial for SEC analysis of alginates. creative-biolabs.com Aqueous solutions, often buffered saline, are commonly used as the mobile phase. creative-biolabs.comtandfonline.com The ionic strength of the eluent can influence the conformation and elution behavior of alginate chains. um.es

Data from GPC analysis can be used to calculate average molecular size, molecular size distribution range, and average molecular weight. creative-biolabs.com For example, GPC has been used to determine the weight-average molecular weight of alginate oligosaccharides, yielding values such as 2054. nih.gov

| Technique | Principle | Information Obtained |

| GPC / SEC | Separation based on hydrodynamic volume | Molecular weight averages (Mw, Mn), Polydispersity (Mw/Mn), Molecular weight distribution |

| SEC-MALLS | SEC coupled with multi-angle light scattering | Absolute molecular weight averages and distribution |

Capillary Electrophoresis for Oligosaccharide Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of carbohydrates, including alginate-derived oligosaccharides. researchgate.netnih.govspringernature.com CE separates molecules based on their charge-to-size ratio under an applied electric field. acs.org

While polysaccharides like alginates are large, CE is particularly useful for resolving smaller oligosaccharide fragments produced by enzymatic or chemical degradation of alginates. researchgate.netspringernature.com This allows for the profiling of oligosaccharide mixtures based on their degree of polymerization and composition. springernature.com

CE can be coupled with various detectors, including UV detection (often indirect for underivatized sugars) or laser-induced fluorescence (LIF) detection, especially when oligosaccharides are derivatized with fluorescent labels. researchgate.netnih.gov Derivatization, such as reductive amination with fluorescent tags like 8-aminopyrene-1,3,6-trisulfonate (APTS), enhances detection sensitivity and can improve separation resolution. researchgate.netnih.govresearchgate.net

CE has been used to study oligogalacturonic, oligoguluronic, and oligomannuronic acids, demonstrating that separation is dependent on the ionic strength of the eluent. researchgate.net Changing the cation in the eluent can significantly modify resolution. researchgate.net CE is valuable for structural studies of alginates, including investigating selective interactions between divalent cations and oligouronates. researchgate.net The molecular weight distribution of mannuronic oligosaccharide mixtures produced by hydrolysis can be calculated from peak areas resolved by CE based on the degree of polymerization. springernature.com

Controlled Hydrolytic Conditions for Structural Deconstruction and Analysis

Enzymatic hydrolysis using alginate lyases is another powerful method for controlled deconstruction. vliz.benih.govasm.org Alginate lyases are enzymes that cleave the glycosidic bonds in alginates via a β-elimination mechanism. aimspress.comvliz.be These enzymes often exhibit specificity towards different block structures (M-specific, G-specific, or MG-specific lyases), allowing for targeted degradation and the release of specific oligosaccharide fragments. vliz.benih.govresearchgate.net By using a combination of alginate lyases with different specificities, researchers can gain detailed insights into the arrangement and length of the different blocks within the alginate chain. researchgate.net The resulting oligosaccharides can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), and size-exclusion chromatography (SEC-MALLS) to determine their composition, sequence, and degree of polymerization. cybercolloids.netresearchgate.netrsc.org

For example, studies have utilized specific alginate lyases to degrade alginates and analyze the resulting oligosaccharides by techniques like HPAEC-PAD to determine the distribution of block lengths. researchgate.netresearchgate.net Research has shown that the products of enzymatic degradation can include unsaturated oligosaccharides with a degree of polymerization ranging from 2 to 7, which can be further degraded into di- and trisaccharides. nih.gov

While acid hydrolysis can be effective, it can also lead to the production of unwanted byproducts and may not provide as specific information about block structure as enzymatic methods. vliz.be Enzymatic hydrolysis, with the use of specific lyases, offers a more controlled and targeted approach for structural analysis of this compound polymers. researchgate.net

Chemical and Chemoenzymatic Synthesis of Mannuronic Acid and Its Oligomeric Derivatives

Stereoselective Glycosylation Strategies for Mannuronic Acid Oligomers

Achieving stereoselective glycosylation, particularly the formation of β-mannosidic linkages, is a significant challenge in carbohydrate chemistry because it does not benefit from the anomeric effect, and common protecting groups at C-2 can promote α-linkage formation. rsc.org However, the presence of the C-5 carboxylate ester in this compound donors has been shown to exert a stereodirecting effect, favoring the formation of the 1,2-cis (β-mannosidic) bond. acs.orgrsc.org This effect is thought to influence the conformation of the oxycarbenium ion intermediate, leading to a preferential β-attack by the nucleophile. rsc.org

Synthesis of β-1,4-Linked Oligo-D-mannuronic Acid Sequences

The synthesis of β-1,4-linked oligo-D-mannuronic acid sequences, characteristic of alginates, relies on strategies that promote β-glycosidic bond formation. Using 1-thiothis compound esters as glycosyl donors in combination with activating systems like Ph₂SO/Tf₂O or NIS/TMSOTf has proven effective in achieving good to excellent β-selectivity. acs.org For example, the condensation of a 4-O-acetyl donor with a primary alcohol acceptor using in situ generated diphenylsulfonium bistriflate resulted in a β-linked disaccharide with high yield and a characteristic ¹JCH coupling constant. acs.org

Research has also explored the use of 4,6-di-O-benzylidene-protected 1-thio mannoside donors, which, after diastereoselective β-glycosylation and subsequent regioselective oxidation using the TEMPO/BAIB system, yield β-1,4-linked this compound-containing oligosaccharides. researchgate.netnih.gov

Automated Solid-Phase Synthesis of this compound Alginate Fragments

Automated solid-phase synthesis has emerged as a powerful tool for the efficient assembly of complex oligosaccharides, including this compound alginate fragments. researchgate.netrsc.org This approach allows for the rapid construction of sequences with multiple cis-mannosidic linkages. researchgate.netresearchgate.net A key aspect of successful automated synthesis is the high stereoselectivity of the glycosylation reactions, as intermediate purifications are typically not performed. researchgate.net

One strategy involves using this compound building blocks in automated carbohydrate synthesizers, leveraging the inherent β-selectivity of this compound donors. researchgate.netuniversiteitleiden.nl Protecting group strategies, such as the use of tert-butyldimethylsilyl (TBS) for the 4-OH and benzyl (B1604629) (Bn) for hydroxyl and carboxylic acid moieties, are crucial for ensuring stereocontrol and facilitating sequential transformations. researchgate.net Automated assembly has successfully generated this compound alginate oligomers up to dodecasaccharides in multi-milligram quantities. researchgate.netresearchgate.net

Automated solution-phase synthesis using a β-directing C-5 carboxylate strategy and fluorous-tag assisted purification has also been reported for the synthesis of β-1,4-mannuronate oligomers up to a hexasaccharide. acs.org

Chemical Derivatization of this compound for Functional Probes

Chemical derivatization of this compound allows for the creation of functional probes, which are valuable tools for studying biological processes involving alginates and related glycoconjugates. This involves modifying specific positions on the this compound structure to introduce new functionalities.

Synthesis of this compound Neoglycolipids

This compound neoglycolipids are synthetic constructs that combine this compound oligosaccharides with a lipid moiety. These molecules can act as potential ligands for receptors such as Toll-like receptors (TLRs), which are involved in immune responses. researchgate.netnih.gov The synthesis of β-1,4-linked oligo-D-mannuronic acid neoglycolipids has been achieved through diastereoselective β-glycosylation followed by regioselective oxidation of the mannose residues. researchgate.netnih.gov For instance, using a 4,6-di-O-benzylidene-protected 1-thio mannoside donor and subsequent TEMPO/BAIB oxidation has yielded neoglycolipids containing β-1,4-di- and tri-D-mannuronic acid moieties. researchgate.netnih.gov

Preparation of Sugar Nucleotide Analogues and Chain Stoppers (e.g., GDP-Mannuronic Acid Congeners with Modified C-4 Positions)

GDP-mannuronic acid (GDP-ManA) is the activated sugar nucleotide precursor for alginate biosynthesis in bacteria and algae. ontosight.ainih.gov It is synthesized from GDP-mannose by the enzyme GDP-mannose dehydrogenase (GMD). ontosight.aimdpi.com The chemical and chemoenzymatic synthesis of GDP-ManA and its analogues is important for studying alginate biosynthesis and developing potential inhibitors of this pathway. researchgate.netbeilstein-journals.org

The synthesis of GDP-mannuronic acids typically involves the construction of the pyrophosphate linkage between a guanosine (B1672433) phosphoramidite (B1245037) and a this compound-1-phosphate. universiteitleiden.nlresearchgate.net This coupling can be achieved under mild conditions and is compatible with the carboxylic acid functionality. chemrxiv.org

Analogues of GDP-ManA with modifications at the C-4 position have been synthesized to act as "chain stoppers" in enzymatic polymerization reactions, allowing for control over the length of the resulting polythis compound chains. universiteitleiden.nlresearchgate.net Examples include congeners with a C-4-O-methyl group or a deoxygenated C-4 position. universiteitleiden.nlresearchgate.net These syntheses often involve preparing the modified this compound-1-phosphates followed by coupling with a guanosine phosphoramidite. universiteitleiden.nlresearchgate.net

Detailed research findings on the synthesis of GDP-mannuronic acid and its C-4 modified congeners highlight the multi-milligram scale accessibility of these molecules for further enzymatic studies. universiteitleiden.nlresearchgate.net

Advanced Chemical Oxidation and Selective Protection Strategies in this compound Synthesis

Chemical oxidation is a critical step in the synthesis of uronic acids, converting a primary alcohol (typically at C-6) into a carboxylic acid. mdpi.comrsc.org The choice of oxidation system is crucial to ensure regioselectivity and compatibility with other functional groups and protecting groups present in the molecule. The TEMPO/BAIB system is a commonly employed method for the selective oxidation of the primary alcohol to the carboxylic acid in this compound synthesis. mdpi.comresearchgate.netnih.govacs.org

Selective protection strategies are paramount in oligosaccharide synthesis to control reactivity and direct glycosylation to specific hydroxyl groups. universiteitleiden.nl For this compound synthesis and its incorporation into oligomers, orthogonal protecting group schemes are necessary. These strategies involve the use of different types of protecting groups that can be removed selectively under distinct conditions. Examples include the use of silyl (B83357) ethers (e.g., TBS), benzyl ethers (Bn), and temporary protecting groups like levulinoyl (Lev) or para-methoxybenzyl (PMB) ethers. researchgate.netuniversiteitleiden.nl The regioselective installation and cleavage of these groups are critical for successful multi-step syntheses. universiteitleiden.nlacs.org For instance, regioselective protection of diols on this compound units or the installation and cleavage of cyclic protecting groups like orthobenzoates have been explored for the synthesis of regioselectively sulfated this compound derivatives. acs.orgnih.gov The development of new methods for the chemoselective removal of protecting groups, such as the use of catalytic amounts of hydrochloric acid for PMB and naphthylmethyl ethers, is advancing the field of complex oligosaccharide synthesis. universiteitleiden.nl

Data Table: Examples of this compound Synthesis Strategies

| Strategy | Key Reagents/Conditions | Linkage Formed | Scale Achieved | References |

| Stereoselective β-Glycosylation | Thiothis compound esters + Ph₂SO/Tf₂O or NIS/TMSOTf | β-(1→4) | Disaccharide | acs.org |

| Automated Solid-Phase Synthesis | This compound building blocks, TBS/Bn protection | β-(1→4) | Up to 12-mer alginates | researchgate.netresearchgate.net |

| Automated Solution-Phase Synthesis | β-directing C-5 carboxylate, Fluorous tag | β-(1→4) | Up to hexasaccharide | acs.org |

| Synthesis of Neoglycolipids | Thiomannoside donor, TEMPO/BAIB oxidation | β-(1→4) | Di- and Trisaccharides | researchgate.netnih.gov |

| Synthesis of GDP-Mannuronic Acid Analogues | This compound-1-phosphates + Guanosine phosphoramidite | Pyrophosphate | Multi-milligram | universiteitleiden.nlresearchgate.netchemrxiv.org |

| Oxidation (Primary alcohol to Carboxylic acid) | TEMPO/BAIB | N/A | Gram scale | mdpi.comresearchgate.netnih.govacs.org |

Ecological and Environmental Roles of Mannuronic Acid Containing Biopolymers

Contribution to Algal Cell Wall Integrity and Extracellular Matrix Composition

Alginates, containing mannuronic acid, are abundant anionic polysaccharides in the extracellular matrix (ECM) of brown algae, making up a significant portion of their dry weight scientificlabs.co.uksigmaaldrich.comnih.govfrontiersin.orgresearchgate.net. They are crucial for the structural integrity and morphology of brown algal cells researchgate.net. The biosynthesis of alginates in brown algae involves the conversion of GDP-mannose into GDP-mannuronic acid by GDP-mannose dehydrogenase, which serves as an alginate precursor nih.govbiorxiv.org. Subsequently, mannuronan C5-epimerases catalyze the epimerization of D-mannuronic acid residues to L-guluronic acid residues at the polymer level, a critical step in alginate remodeling nih.govbiorxiv.orgnih.gov.

Role in Mechanical Properties and Biomechanics of Marine Algal Tissues (e.g., Flexibility and Rigidity)

The mechanical properties of brown algal tissues are significantly influenced by the composition and structure of alginates, particularly the ratio and distribution of this compound (M) and guluronic acid (G) blocks nih.govfrontiersin.org. Alginates with a higher proportion of G and GG blocks tend to form stiffer gels, while those with higher this compound content are linked to higher viscosities and can form softer gels mdpi.comnih.govnih.govmdpi.com. This variation in block composition, controlled by mannuronan C5-epimerases, allows for tuning the biomechanical properties of different tissues within brown algae, such as the holdfasts, stipe, and blades in kelps nih.gov. Research on the filamentous brown alga Ectocarpus suggests that both M-rich and G-rich alginates contribute to stiffening the cell wall in areas subjected to high tensile stress, helping cells cope with stress and preventing bursting nih.gov.

Influence on Environmental Stress Protection in Brown Algae

Alginates contribute to the protection of brown algae against various environmental stresses. Their presence in the cell wall provides resistance to mechanical stressors like wave action and desiccation mdpi.com. The hydrogel nature of the alginate matrix, with its high water retention capacity, helps protect the biofilm from desiccation acs.orgrsc.org. Furthermore, brown algae have defense mechanisms against pathogens, which can involve the perception of breakdown products of their own cell walls, such as alginate, as pathogen-induced molecular patterns (PIMPs) frontiersin.orgfrontiersin.org. This suggests a role for alginate in triggering defense responses.

Extracellular Polymeric Substances (EPS) in Microbial Biofilms

This compound is also a constituent of extracellular polymeric substances (EPS) produced by various microorganisms, forming a crucial part of microbial biofilms pjoes.comfrontiersin.orgijcmas.com. Bacterial alginate, a heteropolysaccharide containing D-mannurosyl and L-guluronosyl residues, is notably produced by bacteria such as Pseudomonas aeruginosa and Azotobacter vinelandii pjoes.com. EPS matrices are complex mixtures of biopolymers, including polysaccharides, proteins, lipids, and extracellular DNA, which provide structural scaffolding and protection to the microbial community acs.orgnih.gov.

This compound's Role in Adhesion, Structural Scaffolding, and Biofilm Architecture

In microbial biofilms, alginate, containing this compound, serves as a significant structural component, particularly in mucoid strains of bacteria like Pseudomonas aeruginosa frontiersin.orgmdpi.com. While other polysaccharides like Psl and Pel are involved in initial attachment and early biofilm formation, alginate contributes to the structural stability and architecture of mature biofilms frontiersin.orginteresjournals.org. The anionic nature of EPS containing uronic acids like this compound allows for the association of divalent cations, which can inter-link polymer strands and enhance the binding force within the biofilm matrix frontiersin.orgnih.gov. This structural scaffolding is essential for maintaining the integrity of the biofilm.

Impact of this compound to Guluronic Acid Ratio on Biofilm Viscoelastic Properties

Similar to its role in algal tissues, the ratio of this compound to guluronic acid residues in bacterial alginate significantly influences the viscoelastic properties of microbial biofilms interesjournals.orgmdpi.comresearchgate.netencyclopedia.pubnih.gov. These viscoelastic properties are important for various aspects of biofilm function and interaction with the environment interesjournals.org. For instance, in the context of Pseudomonas aeruginosa infections in cystic fibrosis patients, the M/G ratio in biofilm alginate affects cough clearance in the lungs interesjournals.orgmdpi.comresearchgate.netencyclopedia.pubnih.gov. Bacterial alginate can also be partially O-acetylated on this compound residues, which may further influence the viscoelastic properties and potentially protect the bacteria from host defenses rsc.orgmdpi.comnih.gov.

Contribution to Environmental Persistence and Microenvironment Modulation in Microbial Communities

The EPS matrix, in which this compound-containing polymers are embedded, provides a protective barrier that enhances the environmental persistence of microbial communities acs.orgnih.gov. This matrix shields bacteria from environmental stresses, noxious agents, and host immune responses acs.org. The hydrophilic nature of alginate ensures high water retention, which is critical for nutrient and waste transport within the biofilm and protects against desiccation acs.orgrsc.org. The EPS also acts as a barrier, limiting the diffusion of antimicrobial compounds into the biofilm acs.orgnih.govinteresjournals.orgencyclopedia.pub. Beyond physical protection, EPS can modulate the microenvironment within the biofilm by concentrating nutrients, retaining water, and facilitating cell-to-cell communication acs.orgtandfonline.comasm.org. The presence of highly charged polymers like alginate can also influence the pH microenvironment within the biofilm asm.orgasm.org. Mannuronate oligosaccharides, derived from alginate, have been shown to modulate gut microbiota composition and enhance the production of short-chain fatty acids, indicating a role in influencing the microenvironment in biological systems mdpi.com.

This compound in Global Biogeochemical Cycling of Carbohydrates

This compound (ManA) is a key constituent of alginate, a major structural polysaccharide found predominantly in the cell walls of brown algae. wikipedia.orgnih.gov Alginate is a linear polymer composed of 1,4-linked β-D-mannuronic acid and its C5 epimer, α-L-guluronic acid (GulA), arranged in homopolymeric blocks of ManA (M-blocks), homopolymeric blocks of GulA (G-blocks), and heteropolymeric blocks of alternating ManA and GulA (MG-blocks). nih.govmdpi.comnih.gov The abundance of brown algae in marine ecosystems makes alginate, and thus this compound, a significant component of marine organic carbon. nih.govresearchgate.net

The biogeochemical cycling of this compound primarily revolves around the production and subsequent degradation of alginate in marine environments. Brown algae release large quantities of alginate into seawater, contributing substantially to the pool of dissolved organic carbon (DOC) and particulate organic carbon (POC). nih.govuliege.be This organic matter serves as a crucial energy and nutrient source for marine heterotrophic bacteria, playing a central role in the oceanic carbon cycle. nih.govresearchgate.netasm.org

Microbial degradation is the primary process by which this compound residues within alginate are broken down and recycled. A diverse range of marine bacteria, including species from the genera Vibrio, Sphingomonas, Pseudoalteromonas, and Pseudomonas, produce extracellular enzymes called alginate lyases that specifically cleave the glycosidic bonds in alginate. nih.govasm.orgelifesciences.org These enzymes utilize a β-elimination mechanism, resulting in the formation of unsaturated uronic acids at the non-reducing ends of the resulting oligosaccharides. nih.govfrontiersin.orgwikipedia.org

Alginate lyases exhibit specificity towards different blocks within the alginate polymer. Some are specific to M-blocks (mannuronate-specific), while others target G-blocks or mixed MG-blocks. nih.govfrontiersin.org The concerted action of various alginate lyases, often secreted by the same bacterial strain, allows for the efficient degradation of the complex alginate structure into smaller oligosaccharides and ultimately into monosaccharides, including this compound and guluronic acid derivatives. mdpi.comnih.govasm.org These smaller molecules can then be transported into the bacterial cells for further metabolism via pathways such as the Entner-Doudoroff pathway. researchgate.net

| Component | Concentration Range (µM C) | Contribution to DOC (%) |

|---|---|---|

| Total Dissolved Carbohydrate | 17.7 - 67.3 | 11 - 60 |

| Dissolved Monosaccharide | 4.1 - 15.5 | 2.5 - 9.7 |

| Dissolved Uronic Acid | 2.3 - 10.8 | 1.8 - 5.3 |

Table 1: Concentration ranges and contribution to DOC of different carbohydrate components, including uronic acids, in a tropical estuary. ias.ac.inias.ac.in

While marine environments are the primary reservoirs for this compound in the global carbohydrate cycle due to the abundance of brown algae, uronic acids can also be found in terrestrial environments as components of bacterial exopolysaccharides and potentially in root exudates, although their prevalence is less emphasized compared to marine sources. wikipedia.orgresearchgate.netnih.gov In soils, microbial communities are also responsible for the degradation of complex carbohydrates, influencing the soil carbon cycle. nih.govfrontiersin.orgmdpi.com However, the specific contribution and cycling of this compound in terrestrial settings are not as extensively documented as in marine systems.

The enzymatic breakdown of this compound-containing polymers is a critical step in remineralizing organic carbon and making it available to other organisms. This process fuels microbial growth and respiration, returning carbon dioxide to the atmosphere or incorporating carbon into microbial biomass and other organic matter pools. elifesciences.orglibretexts.org The efficiency and specificity of alginate lyases towards this compound linkages directly impact the rate and extent of alginate degradation, thereby influencing the flux of carbon and nutrients in marine ecosystems. news-medical.net

Research findings highlight the diversity of alginate lyases and their adaptation to the marine environment, functioning optimally within specific temperature and pH ranges characteristic of seawater. mdpi.comasm.org The study of these enzymes provides insights into the mechanisms of alginate breakdown and the potential for manipulating these processes for biotechnological applications. news-medical.net

Biotechnological Applications and Advanced Biomaterial Science of Mannuronic Acid Polymers Non Clinical Focus

Design and Fabrication of Mannuronic Acid-Rich Biomaterials

The unique structural and gelling properties of alginates enable their use in creating a variety of biomaterial formats, including hydrogels, micro/nanoparticles, scaffolds, films, and coatings. researchgate.netencyclopedia.pub The specific properties of these materials can be tailored by controlling the ratio and distribution of mannuronic and guluronic acid residues, the polymer's molecular weight, and the crosslinking conditions. researchgate.netmdpi.comlupinepublishers.comnih.gov

Hydrogel Systems: Formation Mechanisms and Rheological Behavior for Material Engineering

The formation of alginate hydrogels can occur through fast or slow gelation methods. rsc.org Fast gelation typically involves the direct addition of a soluble calcium salt like CaCl₂ to an alginate solution. rsc.org Slow gelation, on the other hand, utilizes a sparsely soluble calcium salt, such as CaHPO₄, with gelation kinetics influenced by factors like pH, which affects the release of Ca²⁺ ions. rsc.orgmdpi.com

The rheological behavior of alginate hydrogels is critical for their application in material engineering. Rheological characterization techniques, such as steady-state shear and dynamic mechanical tests, are used to measure properties like viscosity, yield stress, storage modulus (G'), and loss modulus (G''). nih.gov The storage modulus generally represents the elastic behavior, while the loss modulus indicates the viscous behavior. nih.gov Studies have shown that the strength of the hydrogel network increases with the concentration of the crosslinker (e.g., Ca²⁺) and is influenced by the polymer concentration and molecular weight. mdpi.comnih.gov For instance, hydrogels prepared with higher molecular weight alginates can exhibit significantly greater storage moduli after crosslinking compared to uncrosslinked precursors or those made with lower molecular weight alginates. nih.gov

Data on the effect of alginate molecular weight and cell seeding density on hydrogel storage modulus highlights the tunability of these systems for applications like 3D biofabrication. nih.gov

| Alginate Type (Molecular Weight) | Cell Seeding Density | Storage Modulus (G') at 1 Hz (Pa) |

| High MW | Low | ~1000 |

| High MW | High | ~800 |

| Low MW | Low | ~100 |

| Low MW | High | ~80 |

Note: Values are approximate based on general trends observed in research findings and may vary depending on specific experimental conditions.

Non-linear rheological properties, explored through techniques like Large Amplitude Oscillatory Shear (LAOS), provide deeper insights into the microstructural changes of alginate hydrogels under large deformation, which is relevant for simulating processing conditions. nih.gov

Micro- and Nanoparticle Formulations for Encapsulation in Research

Alginate's ability to form gels makes it suitable for creating micro- and nanoparticles used for encapsulating various substances in research settings. mdpi.comlupinepublishers.combiologicalresearch.cl This encapsulation can protect sensitive molecules and enable their controlled release. mdpi.combiologicalresearch.cl The emulsification/gelation method is a common technique for producing alginate microparticles, where an alginate emulsion containing the substance to be encapsulated is reacted with calcium ions. biologicalresearch.cl

The characteristics of the resulting particles, such as size, encapsulation efficiency, and release profile, are influenced by various factors including the viscosity, molecular weight, and concentration of the alginate, stirring times, temperature, the type of gelling agent, and the arrangement of M and G monomers. lupinepublishers.combiologicalresearch.cl For example, studies have shown that the size and encapsulation efficiency of nanoparticles can be affected by factors like the concentration of the encapsulated substance and the degree of functionalization of the alginic acid. lupinepublishers.comlupinepublishers.com

Research findings illustrate the application of alginate micro- and nanoparticles for encapsulating different molecules. For instance, lactoferrin has been encapsulated in calcium-alginate microspheres, demonstrating pH-dependent release profiles. mdpi.com A weakly acidic environment (pH 5) promoted a higher and faster release of lactoferrin compared to neutral pH (pH 7). mdpi.com

| Encapsulated Substance | Alginate Formulation | Particle Size | Encapsulation Efficiency | Release Profile (Example) |

| Mercaptosuccinic acid | Alginate nanoparticles | ~750 nm | 89% | Burst release of NO followed by sustained release lupinepublishers.comlupinepublishers.com |

| Insulin | Alginate nanoparticles (coated) | ~300 nm | 31% | Up to 35% release at pH 1.2 over 2 hours lupinepublishers.com |

| Vitamin D3 | Oleoyl-functionalized alginic acid nanoparticles | 305-559 nm | 46-68% | Dependent on vitamin concentration and substitution degree lupinepublishers.comlupinepublishers.com |

| Lactoferrin | Calcium-alginate microspheres | Not specified | Not specified | Higher release at pH 5 than pH 7 mdpi.com |

Note: Values are approximate and representative of specific experimental outcomes.

Layer-by-layer absorption of alginic acid and other polymers onto calcium carbonate microparticles with subsequent core dissolution has also been explored for creating microcapsules for encapsulating polymers and studying their pH-dependent release. lupinepublishers.com

Scaffolds, Films, and Coatings for Material Science Investigations

Alginates are also utilized in the fabrication of scaffolds, films, and coatings for various material science investigations, particularly in areas like tissue engineering research and food packaging studies. nih.govlupinepublishers.commdpi.comdergipark.org.tr Their biocompatibility, biodegradability, and ability to form versatile structures make them suitable for these applications. researchgate.netencyclopedia.pubmdpi.comfrontiersin.org

Alginate-based scaffolds are explored for creating supportive microenvironments for cell culture and tissue regeneration studies. mdpi.comdergipark.org.trresearchgate.net The mechanical properties of these scaffolds can be tuned by the type and concentration of the crosslinker. frontiersin.org For example, bilayer scaffolds combining alginate salts (sodium and calcium) with fibroin have been designed and characterized for potential skin tissue engineering applications. dergipark.org.tr Calcium alginate/fibroin scaffolds demonstrated suitable morphological and chemical structures in these investigations. dergipark.org.tr

Alginate's film-forming ability is leveraged in the development of edible films and coatings. researchgate.netnih.govlupinepublishers.commdpi.com These films and coatings can serve various purposes, such as providing a barrier against moisture and oxygen or acting as carriers for active compounds. nih.govmdpi.com The properties of alginate films and coatings can be modified by combining alginate with other polymers or incorporating additives. lupinepublishers.commdpi.com For instance, the reactivity of sodium alginate with calcium ions is crucial for the gel formation capacity used in some coating applications, with the strength of the resulting gel being related to the proportion of GG blocks in the alginate. lupinepublishers.com Studies have investigated the impact of factors like CaCl₂ concentration on the tensile strength and elongation at break of alginate-based films. nih.gov

Innovative and Sustainable Production Methodologies for Alginates and this compound

The increasing demand for alginates in various industries necessitates the development of innovative and sustainable production methodologies. Traditional methods primarily involve extraction from brown algae. whiterose.ac.ukresearchgate.netmdpi.com However, alternative and optimized approaches, including controlled microbial fermentation and enzymatic bioconversion, are being explored to enhance yield, purity, and sustainability.

Optimized Algal Sourcing and Extraction Technologies

Brown seaweeds are the primary natural source of alginates, with species like Laminaria hyperborea, Ascophyllum nodosum, and Macrocystis pyrifera being commonly utilized. whiterose.ac.ukwikipedia.orgtaylorandfrancis.com The alginate content and composition can vary depending on the algal species, geographical location, age, and harvesting season. mdpi.comlupinepublishers.com

Conventional alginate extraction typically involves steps such as washing, drying, milling, acid pre-treatment, alkaline extraction, precipitation, and drying. mdpi.com Optimization of these steps is crucial to improve extraction efficiency, yield, and the quality of the extracted alginate. mdpi.comscielo.org.mx Research focuses on optimizing parameters such as water usage, reagent concentrations, temperature, time, and seaweed particle size. mdpi.comscielo.org.mxresearchgate.net For example, studies on Sargassum species have investigated the optimization of water and reagent volumes in hydration, pre-cooking, and extraction steps to reduce consumption while maintaining or improving yield and gel strength. scielo.org.mx

Novel extraction methods, often referred to as "green extraction" methods, are being explored to enhance efficiency and sustainability. whiterose.ac.ukmdpi.com These methods incorporate techniques such as microwave-assisted extraction, ultrasound-assisted extraction, enzyme-assisted extraction, and extrusion-assisted extraction. whiterose.ac.ukmdpi.com Microwave-assisted extraction, for instance, utilizes heat generated through ionic conduction and dipole rotations to aid in dissolving sodium alginate. whiterose.ac.uk While these green methods show promise in improving extraction yield and tailoring alginate properties, their large-scale implementation is not yet widespread. whiterose.ac.ukmdpi.com

Integrating alginate extraction with the production of other value-added products from seaweed in a biorefinery approach is another strategy for sustainable production. whiterose.ac.ukresearchgate.netmdpi.com This can involve sequential extraction steps to obtain multiple polysaccharide products, such as alginates, fucoidan, and laminarin, from the same biomass. researchgate.net

Data on the impact of extraction parameters on alginate yield provides valuable insights for process optimization. For example, studies on Sargassum fluitans have investigated the effect of alkaline concentration, extraction time, and temperature on alginate yield. researchgate.net

| Parameter | Range Studied | Optimum Condition (Example) | Maximum Yield (g/g) |

| Alkaline Concentration | 4-10 w/w % | 10 w/w % | 0.272 (at 120°C, 6h) researchgate.net |

| Extraction Time | 2-8 hours | 6 hours | 0.272 (at 10% alkali, 120°C) researchgate.net |

| Temperature | 90-120 °C | 120 °C | 0.272 (at 10% alkali, 6h) researchgate.net |

| Temperature (Commercial Optimum) | Not specified | 110 °C | 0.26 (at 6% alkali, 4h) researchgate.net |

Note: Optimum conditions and yields can vary significantly depending on the seaweed species and specific experimental setup.

Optimizing seaweed particle size has also been shown to impact alginate extraction yield, with smaller particle sizes generally leading to higher yields. mdpi.com

Controlled Microbial Fermentation and Enzymatic Bioconversion Systems

Beyond algal extraction, controlled microbial fermentation and enzymatic bioconversion systems offer alternative routes for producing alginates and this compound-related products. Certain bacterial strains, such as Pseudomonas and Azotobacter, naturally produce alginates. mdpi.com These bacterial alginates can differ from algal alginates in terms of molecular weight and the presence of O-acetyl groups. nih.govresearchgate.net

Microbial fermentation involves utilizing microorganisms to break down organic substrates and produce desired metabolites, including polysaccharides like alginates. nih.govdelveinsight.com This approach allows for more controlled production conditions and potentially higher purity products compared to extraction from natural biomass, which can contain various impurities. taylorandfrancis.com

Enzymatic bioconversion focuses on using specific enzymes, particularly alginate lyases, to degrade alginates into smaller oligosaccharides or monosaccharides, including this compound. researchgate.netunlp.edu.ar These alginate lyases are produced by various microorganisms and can target specific linkages within the alginate chain. researchgate.netunlp.edu.ar Research in this area aims to identify and utilize highly efficient enzymes for the controlled depolymerization of alginates, which can yield defined this compound-rich oligosaccharides with potential applications in various fields. researchgate.net

While direct microbial fermentation for large-scale alginate production is an area of ongoing research, microbial and enzymatic systems are particularly relevant for producing modified alginates or specific alginate-derived products through bioconversion of algal alginates. researchgate.net This includes the potential for converting alginate into fermentable sugars or other valuable compounds using microbial pathways and enzymes. researchgate.nethua.grnih.gov

Applications in Agribusiness (e.g., Biostimulant Fertilizers) and Environmental Technologies (e.g., Adsorbent Materials, Water Treatment)

Polymers containing this compound, primarily in the form of alginates, have garnered significant attention for their diverse applications in agribusiness and environmental technologies due to their biocompatibility, biodegradability, non-toxicity, and cost-effectiveness nih.govnih.govresearchgate.netdeswater.com.

Applications in Agribusiness